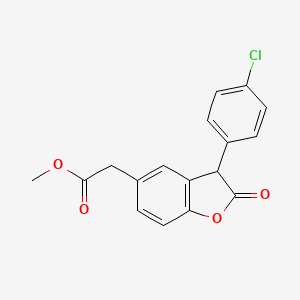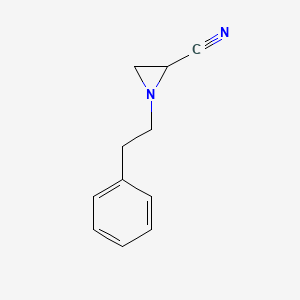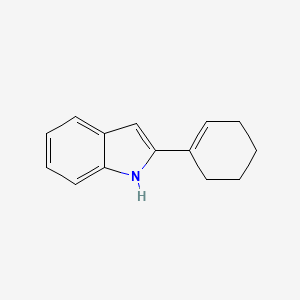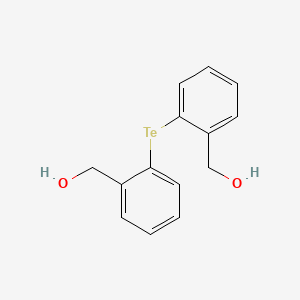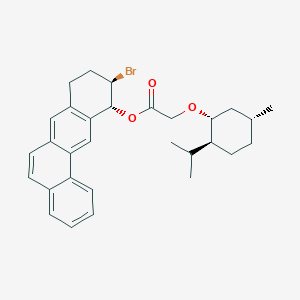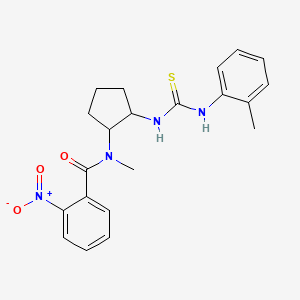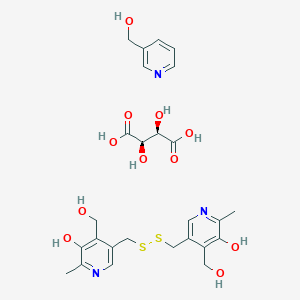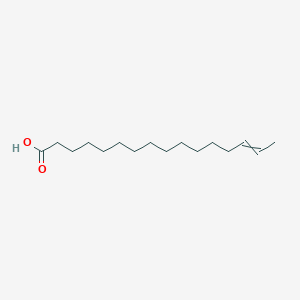
Hexadec-14-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-14-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of hexadecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as marine oils or plant oils. The process includes steps like solvent crystallization and molecular distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Hexadec-14-enoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: The double bond can be reduced to form hexadecanoic acid.
Substitution: Various substitution reactions can occur at the carboxyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the carboxyl group into acyl chlorides.
Major Products
Oxidation: Produces this compound derivatives.
Reduction: Yields hexadecanoic acid.
Substitution: Forms acyl chlorides and other substituted derivatives.
Scientific Research Applications
Hexadec-14-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of cosmetics, lubricants, and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of hexadec-14-enoic acid involves its interaction with various molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, influencing metabolic processes. For example, it can inhibit prostaglandin synthesis, which contributes to its anti-inflammatory effects . Additionally, it may modulate lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Hexadec-14-enoic acid can be compared with other similar compounds, such as:
Palmitoleic acid (hexadec-9-enoic acid): Another monounsaturated fatty acid with a double bond at the 9th position.
Hexadec-11-enoic acid: Features a double bond at the 11th position and is involved in pheromone biosynthesis in certain species.
Hexadec-7-enoic acid: Contains a double bond at the 7th position and has unique biological roles.
This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
75925-28-9 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadec-14-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3H,4-15H2,1H3,(H,17,18) |
InChI Key |
QCXCQOTVASUIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


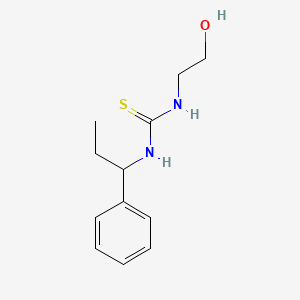

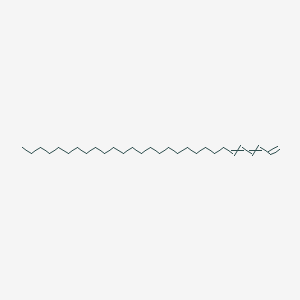
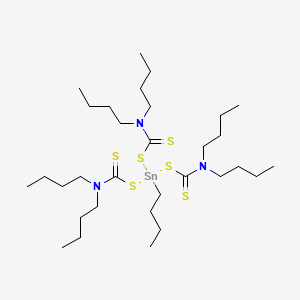
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
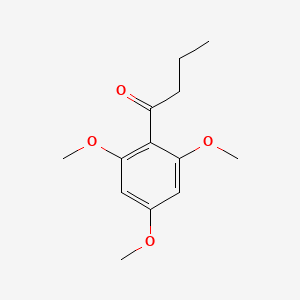
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
